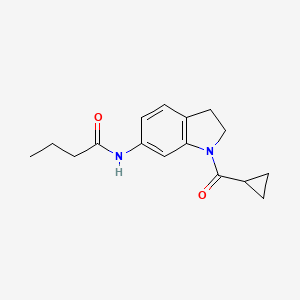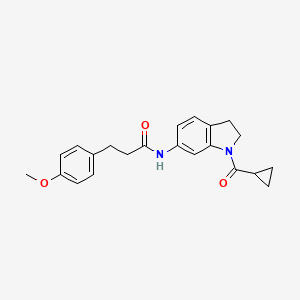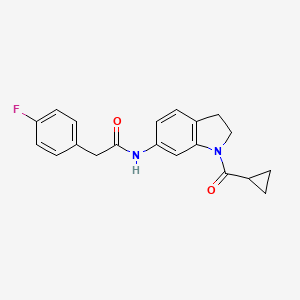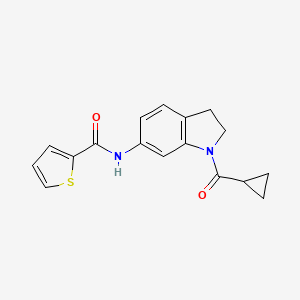
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide, also known as N-cyclopropyl-3-phenyl-propanamide, is a synthetic compound of the cyclic amide family, which has been studied for its potential applications in the field of biochemistry and pharmacology. N-cyclopropyl-3-phenyl-propanamide has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. In addition, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to possess antioxidant, anti-allergic, and anti-ulcer activities. It has also been found to inhibit the production of pro-inflammatory prostaglandins, and to possess anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, it has a wide range of biochemical and physiological effects, making it a useful compound for laboratory studies. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, it is not very stable, and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide. These include further research into its mechanism of action and potential therapeutic applications, as well as the development of new synthetic methods for its production. Additionally, further research could be conducted into its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Finally, further research could be conducted into its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent.
Métodos De Síntesis
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamidel-3-phenyl-propanamide is synthesized using a two-step process. The first step involves the reaction of cyclopropanecarbonyl chloride with 2,3-dihydro-1H-indol-6-yl-3-phenylpropanamide to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamidel-3-phenyl-propanamide. The second step involves the reaction of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamidel-3-phenyl-propanamide with anhydrous sodium carbonate to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide has been studied for its potential applications in the field of biochemistry and pharmacology. It has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in the development of new therapeutic agents. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. In addition, this compound has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(11-6-15-4-2-1-3-5-15)22-18-10-9-16-12-13-23(19(16)14-18)21(25)17-7-8-17/h1-5,9-10,14,17H,6-8,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGOSUVOQSZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)












